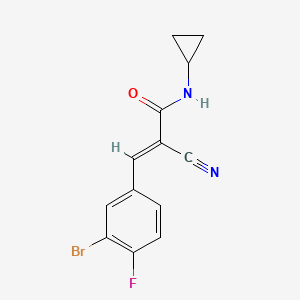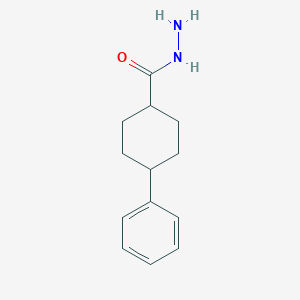
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule that belongs to the acrylamide family of compounds. It has a molecular weight of 319.24 g/mol and a chemical formula of C15H13BrFNO.
科学研究应用
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been used as a tool to study the mechanism of protein trafficking and secretion in cells. In neuroscience, this compound has been used to study the role of the Golgi apparatus in the formation and maintenance of synapses. This compound has also been used as a tool to study the mechanism of action of various drugs.
作用机制
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide exerts its effects by inhibiting the function of the Golgi apparatus, a cellular organelle that is involved in the processing and sorting of proteins and lipids. This compound disrupts the structure of the Golgi apparatus by preventing the formation of COPI-coated vesicles, which are responsible for the transport of proteins and lipids from the Golgi to the endoplasmic reticulum. This disruption leads to the accumulation of proteins and lipids in the Golgi and the inhibition of protein secretion.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway, a process that leads to the fragmentation of DNA and the breakdown of cellular components. This compound also inhibits the secretion of various cytokines and growth factors, which are involved in the regulation of cell growth and differentiation. In neurons, this compound disrupts the formation and maintenance of synapses by inhibiting the transport of synaptic vesicles and the recycling of synaptic proteins.
实验室实验的优点和局限性
3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations in lab experiments. It is toxic to cells at high concentrations and can induce cell death. This compound also has a short half-life in vivo, which limits its usefulness in animal studies.
未来方向
There are several future directions for the study of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide. One area of research is the development of this compound derivatives with improved stability and potency. Another area of research is the identification of new targets for this compound, which could lead to the discovery of new drugs for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs could enhance the efficacy of existing therapies. Finally, the development of new methods for the delivery of this compound to specific tissues and cells could improve its usefulness in vivo.
合成方法
The synthesis of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylacrylamide involves the reaction of 3-bromo-4-fluoroaniline with ethyl cyanoacetate, followed by the addition of cyclopropylamine. The resulting product is then purified using column chromatography. The yield of this compound obtained through this method is around 50-60%.
属性
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)-2-cyano-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c14-11-6-8(1-4-12(11)15)5-9(7-16)13(18)17-10-2-3-10/h1,4-6,10H,2-3H2,(H,17,18)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQTFSDOOFFQQ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC(=C(C=C2)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=CC(=C(C=C2)F)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)






